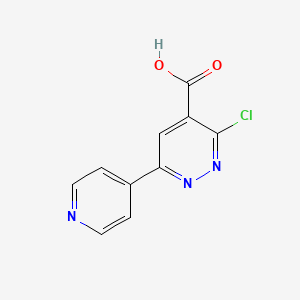

3-Chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid

Description

Properties

IUPAC Name |

3-chloro-6-pyridin-4-ylpyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O2/c11-9-7(10(15)16)5-8(13-14-9)6-1-3-12-4-2-6/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWCTBOHQWSNQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, structure-activity relationships (SAR), and its implications in drug development.

Chemical Structure and Properties

The chemical formula for this compound is C11H8ClN3O2. The compound features a pyridazine ring system, which is known for its diverse biological activities. The presence of the chloro and pyridinyl substituents enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For instance, one synthetic route involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds, followed by chlorination and carboxylation steps to introduce the desired functional groups .

Antimicrobial Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For example, studies have shown that compounds with similar structures demonstrate activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The mechanism of action appears to involve novel pathways distinct from traditional antibiotics, as these compounds do not exhibit cross-resistance with existing drugs .

Antiviral Effects

Pyridazine derivatives have also been explored for their antiviral properties. Some studies report that related compounds exhibit antiviral activities against viruses such as hepatitis A and tobacco mosaic virus. The incorporation of specific substituents can enhance these effects, indicating a potential for developing antiviral agents based on this scaffold .

Anti-inflammatory and Anticancer Activity

There is emerging evidence suggesting that this compound may possess anti-inflammatory and anticancer properties. Compounds in this class have been shown to inhibit key signaling pathways involved in inflammation and cancer progression, making them potential candidates for further investigation in therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

- Substituent Effects : The position and nature of substituents on the pyridine and pyridazine rings significantly influence biological activity. For instance, modifications at the 4-position of the pyridine ring can enhance potency against specific targets.

- Linker Variations : Altering the linker between the pyridine and carboxylic acid moiety can impact solubility and bioavailability, which are critical for therapeutic efficacy .

- Aromaticity : Maintaining aromatic character in the structure is essential for retaining activity against microbial pathogens .

Case Studies

Several case studies illustrate the biological potential of this compound:

- Antitubercular Activity : In a study assessing various pyridazine derivatives, this compound demonstrated moderate activity against Mtb strains, with no significant toxicity observed in mammalian cell lines .

- Antiviral Testing : Compounds structurally related to 3-Chloro-6-(pyridin-4-yl)pyridazine were tested against viral infections, showing promising results in inhibiting viral replication in vitro .

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-Chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions, making it valuable in the development of novel materials.

Biology

Biologically, this compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to disease processes. Its ability to interact with biological macromolecules positions it as a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound shows promise as a lead compound for developing new pharmaceuticals. Research indicates potential therapeutic properties, including anti-inflammatory and anticancer activities.

Case Studies:

- Anticancer Activity : Studies suggest that this compound may inhibit specific kinases involved in cancer progression, providing a basis for further development as an anticancer agent.

Mechanism of Action : Preliminary findings indicate that the compound may affect cellular pathways related to tumor growth and metastasis.

Industry

In industrial applications, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it suitable for various industrial processes.

The biological activity of this compound has been evaluated in several studies:

| Activity Type | Observations |

|---|---|

| Antimicrobial | Exhibits significant activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values range from 4.69 to 156.47 µM across different bacterial species. |

| Antifungal | Shows moderate effectiveness against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM. |

| Anti-inflammatory | Demonstrated significant reduction in paw edema in animal models, indicating potential therapeutic applications for inflammatory conditions. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs differ in heterocyclic core structure, substituent positions, and functional groups. Key comparisons include:

5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 54709-10-3)

- Core Structure : Isoxazolo[5,4-b]pyridine (fused isoxazole-pyridine) vs. pyridazine.

- Substituents : Cyclopropyl and methyl groups at positions 6 and 3, respectively.

- Molecular Formula : C₁₂H₉ClN₂O₃.

- Molecular Weight : 280.67 g/mol.

- The cyclopropyl group may improve lipophilicity, influencing membrane permeability .

6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid (CAS 1240595-21-4)

- Core Structure : Pyrimidine vs. pyridazine.

- Substituents : Chlorine at position 6, pyridin-3-yl at position 2.

- Molecular Formula : C₁₁H₆ClN₃O₂.

- Molecular Weight : 265.64 g/mol.

- The pyridin-3-yl group introduces a different spatial orientation compared to pyridin-4-yl .

3-Chloro-6-[(4-methylphenyl)sulfanyl]pyridine-2-carboxylic acid

- Core Structure : Pyridine vs. pyridazine.

- Substituents : Sulfanyl group with 4-methylphenyl at position 5.

- Molecular Formula: C₁₃H₁₀ClNO₂S.

- Molecular Weight : 279.74 g/mol.

- The pyridine core lacks the dual nitrogen atoms of pyridazine, reducing hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid generally follows a pathway where an ester intermediate, such as Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate, is first prepared and then hydrolyzed to the corresponding carboxylic acid. This approach allows for better control of reaction conditions and purification steps.

| Step | Description | Typical Reagents/Conditions |

|---|---|---|

| 1. Formation of Pyridazine Core | Construction of the pyridazine ring with appropriate substitution | Starting pyridazine derivatives, halogenating agents |

| 2. Introduction of Pyridin-4-yl Group | Coupling or substitution to attach the pyridin-4-yl moiety at position 6 | Cross-coupling reactions (e.g., Suzuki, Stille) or nucleophilic substitution |

| 3. Chlorination at Position 3 | Selective introduction of chlorine atom at position 3 of pyridazine | Chlorinating reagents such as phosphoryl chloride or phosphorus pentachloride |

| 4. Ester Formation | Preparation of ester intermediate (e.g., ethyl ester) for ease of handling | Esterification or direct synthesis of ester derivatives |

| 5. Hydrolysis to Carboxylic Acid | Conversion of ester to carboxylic acid | Acidic or basic hydrolysis conditions |

Detailed Preparation Process

Starting Materials and Core Synthesis

The synthesis begins with simpler pyridazine derivatives, which are functionalized to introduce the pyridin-4-yl group at the 6-position. This can be achieved through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, depending on the substituents and leaving groups present on the pyridazine ring.

Chlorination Step

Selective chlorination at the 3-position is a critical step. Phosphoryl chloride (phosphorous oxychloride) is often the preferred chlorinating reagent due to its effectiveness and availability. The reaction is typically conducted in an inert organic solvent such as acetonitrile at temperatures ranging from 25°C to 100°C.

- Example: Treatment of the pyridazine intermediate with phosphoryl chloride in acetonitrile at about 60°C for 2 hours yields the 3-chloro derivative.

Ester Intermediate Formation and Purification

The chlorinated intermediate is often isolated as an ester, such as ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate. This ester intermediate can be purified by standard techniques such as column chromatography and recrystallization.

Hydrolysis to Carboxylic Acid

The final step involves hydrolyzing the ester to the free carboxylic acid. This is typically performed under acidic conditions using aqueous hydrochloric acid at temperatures between 25°C and 100°C. Excess acid is often used to drive the reaction to completion.

- Hydrolysis converts ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate to this compound.

Representative Reaction Scheme

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Pyridazine derivative + Pyridin-4-yl coupling | Pd-catalyst, base, solvent, heat | Pyridazine with pyridin-4-yl substitution |

| 2 | Chlorination | Phosphoryl chloride, acetonitrile, 60°C, 2 h | 3-Chloro substituted pyridazine ester |

| 3 | Hydrolysis | Aqueous HCl, 25–100°C | This compound |

Research Findings and Analytical Characterization

- The compound’s structure is confirmed by spectroscopic methods such as ^1H-NMR, ^13C-NMR, IR spectroscopy, and mass spectrometry.

- Purity and identity are further validated by chromatographic techniques and elemental analysis.

- The presence of chloro and pyridinyl groups enhances binding affinity in biological assays, making the compound a valuable scaffold in medicinal chemistry.

- Hydrolysis conditions are optimized to maximize yield and purity of the carboxylic acid while minimizing side reactions.

Comparative Table of Key Preparation Parameters

| Parameter | Typical Condition | Notes |

|---|---|---|

| Chlorinating Agent | Phosphoryl chloride (POCl3) | Preferred for selectivity and yield |

| Solvent for Chlorination | Acetonitrile | Inert to chlorinating agent |

| Chlorination Temperature | 25–100°C (commonly ~60°C) | Reaction time ~2 hours |

| Hydrolysis Medium | Aqueous hydrochloric acid | Excess acid used for complete hydrolysis |

| Hydrolysis Temperature | 25–100°C | Controlled to prevent decomposition |

| Purification Methods | Column chromatography, recrystallization | Ensures high purity of final acid |

Notes on Alternative Methods and Challenges

- Some patents describe alternative routes involving cyclization of hydrazinopyridine derivatives followed by chlorination and oxidation steps; however, these are more applicable to related pyrazole compounds rather than the pyridazine target.

- The synthesis requires careful control of reaction conditions to avoid over-chlorination or decomposition.

- The availability of starting materials such as pyridazine derivatives and pyridin-4-yl precursors can influence the choice of synthetic route.

- Yield optimization often involves balancing reaction times, temperatures, and reagent stoichiometry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.